molecular formula C23H23N3O3 B11060967 1-amino-3-ethoxy-7,7-dimethyl-9-oxo-10-phenyl-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile

1-amino-3-ethoxy-7,7-dimethyl-9-oxo-10-phenyl-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile

Cat. No.: B11060967
M. Wt: 389.4 g/mol
InChI Key: OVUIPHDIDVZCBH-UHFFFAOYSA-N
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Description

1-AMINO-3-ETHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AMINO-3-ETHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the chromeno[3,2-c]pyridine core through a cyclization reaction.
  • Introduction of the amino group via nucleophilic substitution.
  • Addition of the ethoxy group through an etherification reaction.
  • Incorporation of the cyanide group using a cyanation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-AMINO-3-ETHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the cyanide group.

    Substitution: The amino and ethoxy groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-AMINO-3-ETHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-AMINO-3-ETHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.

    1-AMINO-3-ETHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL HYDROXY: Similar structure but with a hydroxyl group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 1-AMINO-3-ETHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE makes it unique compared to its analogs. This functional group can impart different reactivity and biological activity, making the compound a valuable target for further research and development.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

1-amino-3-ethoxy-7,7-dimethyl-9-oxo-10-phenyl-8,10-dihydro-6H-chromeno[3,2-c]pyridine-4-carbonitrile

InChI

InChI=1S/C23H23N3O3/c1-4-28-22-14(12-24)20-19(21(25)26-22)17(13-8-6-5-7-9-13)18-15(27)10-23(2,3)11-16(18)29-20/h5-9,17H,4,10-11H2,1-3H3,(H2,25,26)

InChI Key

OVUIPHDIDVZCBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)OC2=C1C#N)C4=CC=CC=C4)N

Origin of Product

United States

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